REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].[NH4+].[OH-]>O>[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
Polypropylene glycol
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated at 600 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a jacketed vessel
|
Type
|
CUSTOM
|
Details
|
Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min
|
Type
|
ADDITION
|
Details
|
added to the mixture
|
Type
|
ADDITION
|
Details
|
Twenty grams of D-amino acid oxidase (500 units) were added to the mixture
|
Type
|
ADDITION
|
Details
|
was added to the reaction hourly following D-amino acid oxidase addition
|
Type
|
CUSTOM
|
Details
|
the solution was decanted into a 2 L beaker
|
Type
|
CUSTOM
|
Details
|
The enzymes in the solution were removed
|
Type
|
TEMPERATURE
|
Details
|
by heating the solution to 90° C.
|
Type
|
ADDITION
|
Details
|
adding Celite®
|
Type
|
FILTRATION
|
Details
|
before filtering through a sintered glass funnel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4].[NH4+].[OH-]>O>[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[C:3]([CH3:6])([CH3:5])[CH3:4] |f:1.2|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
NC(C(C)(C)C)C(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
Polypropylene glycol
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated at 600 rpm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was transferred to a jacketed vessel
|
Type
|
CUSTOM
|
Details
|
Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min
|
Type
|
ADDITION
|
Details
|
added to the mixture
|
Type
|
ADDITION
|
Details
|
Twenty grams of D-amino acid oxidase (500 units) were added to the mixture
|
Type
|
ADDITION
|
Details
|
was added to the reaction hourly following D-amino acid oxidase addition
|
Type
|
CUSTOM
|
Details
|
the solution was decanted into a 2 L beaker
|
Type
|
CUSTOM
|
Details
|
The enzymes in the solution were removed
|
Type
|
TEMPERATURE
|
Details
|
by heating the solution to 90° C.
|
Type
|
ADDITION
|
Details
|
adding Celite®
|
Type
|
FILTRATION
|
Details
|
before filtering through a sintered glass funnel
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |